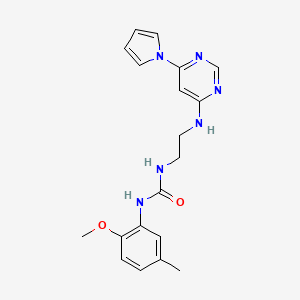

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)-3-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c1-14-5-6-16(27-2)15(11-14)24-19(26)21-8-7-20-17-12-18(23-13-22-17)25-9-3-4-10-25/h3-6,9-13H,7-8H2,1-2H3,(H,20,22,23)(H2,21,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCHGAYQHPNILH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrrole and pyrimidine moiety, which are known to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Synthesis

The compound can be synthesized through multi-step organic reactions, typically involving:

- Formation of the Pyrimidine Ring : This is achieved via condensation reactions using appropriate precursors.

- Introduction of the Aminoethyl Group : Nucleophilic substitution reactions facilitate the introduction of the aminoethyl moiety.

- Formation of the Urea Moiety : The final step involves reacting the intermediate with isocyanates to form the urea linkage.

This synthetic pathway highlights the compound's versatility and potential for modification to enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may modulate their activity by binding to these targets, thereby influencing various signaling pathways involved in disease processes.

Anticancer Properties

Research indicates that compounds similar to 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- In vitro Studies : The compound was evaluated against several cancer cell lines, demonstrating IC50 values indicative of strong inhibitory activity. For example, compounds bearing similar structural features have shown IC50 values as low as 0.98 nM against BRAF V600E mutant cell lines .

| Compound | Target Cell Line | IC50 (nM) |

|---|---|---|

| Example A | UACC-62 (melanoma) | 10 |

| Example B | HCT116 (colon cancer) | 3.90 |

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar structural motifs have been shown to inhibit bacterial growth, making them potential candidates for further investigation in antimicrobial therapy .

Case Studies

Recent studies have highlighted the effectiveness of related compounds in clinical settings:

- Study on BRAF Inhibitors : A series of compounds were synthesized and tested for their ability to inhibit BRAF mutations associated with malignant melanoma. The results indicated that modifications at specific positions significantly enhanced activity, suggesting structure-activity relationships that could be applied to 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea .

- Toxicity Assessments : In vivo studies demonstrated that certain derivatives led to tumor growth inhibition without apparent toxicity, indicating a favorable therapeutic index for further development .

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrimidine Ring : This is achieved through condensation reactions using appropriate precursors.

- Introduction of the Aminoethyl Group : Nucleophilic substitution reactions are employed to introduce this group.

- Formation of the Urea Moiety : The final step involves reacting an intermediate with an isocyanate to form the urea linkage.

The molecular formula for this compound is , with a molecular weight of approximately 387.5 g/mol.

Medicinal Chemistry

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea has shown promising results in various therapeutic areas:

-

Anticancer Activity : The compound has demonstrated significant inhibitory effects on several cancer cell lines, including:

- H460 : Human lung cancer cell line

- A549 : Another lung cancer cell line

- HT-29 : Colorectal cancer cell line

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains, indicating its utility in developing new antimicrobial agents .

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may modulate enzymatic activity, leading to therapeutic effects particularly in oncology and infectious diseases.

Industrial Applications

In addition to its medicinal uses, this compound is being explored for applications in:

- Material Science : As a building block for synthesizing more complex molecules.

- Catalysis : Utilized in various industrial processes due to its unique chemical properties .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various experimental settings:

- In Vitro Studies : Research documented significant anticancer effects across different cell lines, showcasing its potential as a therapeutic agent .

- Mechanistic Studies : Investigations into the compound's mechanism of action revealed that it may interfere with critical signaling pathways involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.